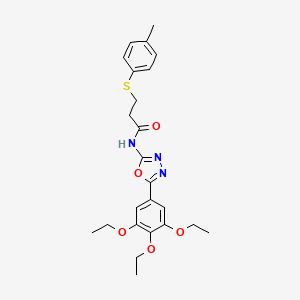

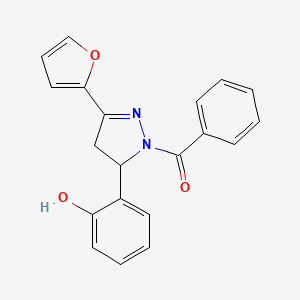

3-(p-tolylthio)-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(p-tolylthio)-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)propanamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a member of the oxadiazole family and has been synthesized using different methods.

Applications De Recherche Scientifique

Antitumor Activity

Oxadiazole derivatives have shown promising antitumor activities in vitro. A study on 3-benzyl-substituted-4(3H)-quinazolinones, which share a structural resemblance with the compound of interest through the incorporation of similar functional groups, demonstrated significant broad-spectrum antitumor activities. These compounds were found to be notably potent, showing enhanced efficacy compared to the positive control, 5-FU, in various cancer cell lines, including CNS, renal, breast cancer, and leukemia (Ibrahim A. Al-Suwaidan et al., 2016). This highlights the potential of oxadiazole derivatives in cancer therapy, suggesting that similar structures could be explored for antitumor applications.

Immunomodulating Activity

Another area of application for oxadiazole derivatives is in immunomodulation. Compounds structurally related to the queried chemical have been synthesized and evaluated for their ability to enhance macrophage cytotoxicity and stimulate host-mediated antibacterial defenses in mice. For instance, certain N-aryl-2-cyano-3-oxo-3-pyrazolyl-propanamides were found effective in preventing adjuvant-induced arthritis development in rats, demonstrating the potential of these compounds in immunomodulatory therapies (G. Doria et al., 1991).

Enzyme Inhibition

Oxadiazole derivatives are also investigated for their enzyme inhibitory properties, which is crucial for developing treatments for various diseases, including neurodegenerative disorders and cancers. A study on 5-Aryl-1,3,4-oxadiazoles decorated with long alkyl chains demonstrated moderate dual inhibition of acetyl- and butyrylcholinesterase, enzymes relevant in treating conditions like dementia and myasthenia gravis. This suggests that oxadiazole compounds, through careful molecular design, can serve as potential inhibitors for therapeutically relevant enzymes (Václav Pflégr et al., 2022).

Herbicidal Activity

Beyond biomedical applications, oxadiazole derivatives have also been explored for their herbicidal activities. The structural analysis and herbicidal activity assessment of N-(5,7-dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide revealed effective herbicidal properties, indicating the potential use of oxadiazole derivatives in agricultural sciences to develop new herbicides (Liu et al., 2008).

Propriétés

IUPAC Name |

3-(4-methylphenyl)sulfanyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N3O5S/c1-5-29-19-14-17(15-20(30-6-2)22(19)31-7-3)23-26-27-24(32-23)25-21(28)12-13-33-18-10-8-16(4)9-11-18/h8-11,14-15H,5-7,12-13H2,1-4H3,(H,25,27,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTPVKPTYXTUCBZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)NC(=O)CCSC3=CC=C(C=C3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(p-tolylthio)-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)propanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5R,7R)-5-methyl-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2389481.png)

![2-(2,4-difluorobenzyl)-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2389483.png)

![2-(5-(4-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2389486.png)

![2-(butylthio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2389493.png)

![methyl 2-[N-(cyanomethyl)-1-[2-fluoro-6-(trifluoromethyl)phenyl]formamido]acetate](/img/structure/B2389497.png)

![7-Bromopyrido[2,3-b]pyrazine-8-carboxylic acid](/img/structure/B2389501.png)

![N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]benzamide](/img/structure/B2389502.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)urea](/img/structure/B2389503.png)